2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethyl-6-methylphenyl)acetamide
Description
2-{5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethyl-6-methylphenyl)acetamide is a structurally complex small molecule featuring three key pharmacophoric elements:
A 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group, known for its electron-deficient nature and role in enhancing metabolic stability and receptor binding in medicinal chemistry.
A dihydropyridinone moiety (2-oxo-1,2-dihydropyridine), which contributes to hydrogen-bonding interactions and modulates pharmacokinetic properties.
An acetamide linker connected to a substituted phenyl group (2-ethyl-6-methylphenyl), influencing lipophilicity and membrane permeability.
Properties
IUPAC Name |
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3/c1-3-16-6-4-5-15(2)22(16)26-20(30)14-29-13-18(9-12-21(29)31)24-27-23(28-32-24)17-7-10-19(25)11-8-17/h4-13H,3,14H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNELUXZPSYGSIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethyl-6-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethyl-6-methylphenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or hydrocarbons.
Scientific Research Applications
Overview
The compound 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic molecule that incorporates multiple functional groups, including an oxadiazole ring and a dihydropyridine moiety. Its unique structure suggests a variety of potential applications in medicinal chemistry, materials science, and biological research.
Anticancer Activity
Research indicates that compounds with similar structures to 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethyl-6-methylphenyl)acetamide exhibit significant anticancer properties. Key findings include:
- Selective Cytotoxicity : In vitro studies have shown that derivatives can selectively inhibit the growth of various cancer cell lines. For instance, compounds with similar scaffolds have demonstrated IC50 values ranging from 5.55 to 35.58 μM against human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) cell lines.
- Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of critical enzymes involved in cell proliferation, such as histone deacetylases (HDACs) and thymidylate synthase. Molecular docking studies suggest effective binding to these targets.
Antimicrobial Properties
The compound's structure also suggests potential antimicrobial activity:
- Bacterial Inhibition : Similar oxadiazole derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 10.8 μM against Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : There is evidence supporting the antifungal efficacy of related compounds against Candida albicans, with MIC values comparable to established antifungal agents.
Anti-inflammatory Applications
The anti-inflammatory potential of oxadiazole derivatives is another area of interest:
- Inhibition of COX Enzymes : Some studies indicate that derivatives may inhibit cyclooxygenases (COX-1 and COX-2), which play a crucial role in the inflammatory response. This suggests therapeutic applications in treating inflammatory diseases.
Materials Science Applications
In addition to biological applications, the compound may have relevance in materials science:
Development of Novel Materials
Research into oxadiazole derivatives has led to the exploration of their use in developing materials with specific electronic and optical properties. These materials could be utilized in:
- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties may enhance performance in OLED applications.
- Photovoltaic Cells : The structural characteristics could also contribute to advancements in solar energy technologies.
Case Studies
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Study A | This compound | Anticancer (MCF-7) | 35.58 μM |
| Study B | Similar Oxadiazole Derivative | Antibacterial (E. coli) | 10.8 μM |
| Study C | Oxadiazole Derivative | Anti-inflammatory (COX inhibition) | Not specified |
Mechanism of Action
The mechanism of action of 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit enzymes involved in cell proliferation, leading to anticancer effects . It may also modulate inflammatory pathways, providing neuroprotective benefits .
Comparison with Similar Compounds
Triazole-Based Analogs
- N-(5-Chloro-2-Methylphenyl)-2-{[4-Ethyl-5-(Pyridin-3-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide (CAS 618426-69-0): Structural Comparison: Replaces the 1,2,4-oxadiazole with a 1,2,4-triazole ring and introduces a sulfanyl linker. The sulfanyl group may enhance solubility but reduce metabolic stability compared to oxadiazoles . Reported Activity: Triazole derivatives often exhibit antiviral or antimicrobial activity, suggesting divergent therapeutic applications compared to oxadiazole-containing compounds.
Pyrimidine/Thieno-Pyrimidine Derivatives
- N-(4-Acetylphenyl)-2-[[3-(4-Ethoxyphenyl)-3,4,5,6,7,8-Hexahydro-7-Methyl-4-Oxopyrido[4',3':4,5]Thieno[2,3-d]Pyrimidin-2-yl]Thio]Acetamide (CAS 843621-56-7): Structural Comparison: Features a fused thieno-pyrimidine core instead of dihydropyridinone, with a 4-ethoxyphenyl substituent. The thieno-pyrimidine core may confer kinase inhibitory activity .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | Key Substituents | LogP (Predicted) | Therapeutic Implications |
|---|---|---|---|---|
| Target Compound (Oxadiazole-Dihydropyridinone) | ~465.9 g/mol | 4-Chlorophenyl, 2-Ethyl-6-Methylphenyl | ~3.8 | Potential CNS activity due to moderate lipophilicity |
| N-(5-Chloro-2-Methylphenyl)-2-{[4-Ethyl-5-(Pyridin-3-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide | ~428.9 g/mol | Triazole, Sulfanyl Linker | ~2.5 | Antimicrobial applications |
| N-(4-Acetylphenyl)-Thieno-Pyrimidine Acetamide | ~576.1 g/mol | Thieno-Pyrimidine, 4-Ethoxyphenyl | ~4.2 | Kinase inhibition, oncology targets |
Note: LogP values estimated using fragment-based methods (e.g., XLogP3).
Pharmacological Activity Trends
- Oxadiazole vs. Triazole Cores :
- Oxadiazoles are associated with higher metabolic stability due to resistance to oxidative degradation, whereas triazoles may undergo faster hepatic clearance .
- The 4-chlorophenyl group in the target compound likely enhances target affinity compared to ethoxy or methyl substituents in analogs, as halogens often improve van der Waals interactions.
Biological Activity
The compound 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethyl-6-methylphenyl)acetamide is a synthetic organic molecule that incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Structure and Properties
The chemical structure of the compound can be represented as follows:
Molecular Weight: 396.88 g/mol
CAS Number: Not specified in the sources.
Antimicrobial Activity
Numerous studies indicate that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
The presence of the 4-chlorophenyl group enhances the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
Anticancer Properties
The oxadiazole scaffold is also recognized for its potential in cancer therapy. In vitro studies have shown that compounds containing oxadiazole rings can inhibit cancer cell proliferation by inducing apoptosis. The mechanism involves the modulation of key signaling pathways related to cell survival and growth.
A study reported that similar oxadiazole derivatives showed promising results against various cancer cell lines, including breast and lung cancer cells. The compound's ability to interfere with DNA synthesis is attributed to its interaction with topoisomerases .
Enzyme Inhibition
The compound has been tested for its inhibitory effects on several enzymes:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Strong | 0.63 |
| Urease | Strong | 2.14 |
These findings suggest that the compound could serve as a lead for developing new therapeutic agents targeting neurological disorders and infections associated with urease-producing bacteria .
Case Studies
- Study on Antimicrobial Activity: A recent study synthesized a series of oxadiazole derivatives and evaluated their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited significant antibacterial activity, supporting the potential of our compound in treating bacterial infections .
- Anticancer Screening: Another research effort focused on evaluating the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. The results demonstrated that these compounds could effectively inhibit tumor growth through apoptosis induction, making them candidates for further development in cancer therapy .
The biological activity of 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethyl-6-methylphenyl)acetamide can be attributed to its structural components:
- Oxadiazole Ring: Known for interacting with biomolecules and disrupting cellular functions.
- Dihydropyridine Moiety: Enhances lipophilicity and cellular uptake.
The compound likely acts by inhibiting key enzymes involved in metabolic pathways or by binding to receptors critical for microbial survival and cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
